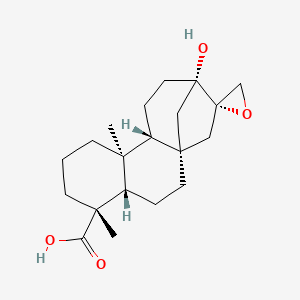

Steviol-16alpha,17-epoxide

Description

Structure

3D Structure

Properties

CAS No. |

114488-79-8 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1'S,2S,4'S,5'R,9'S,10'R,13'S)-13'-hydroxy-5',9'-dimethylspiro[oxirane-2,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-5'-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-16-6-3-7-17(2,15(21)22)13(16)4-8-18-10-19(23,9-5-14(16)18)20(11-18)12-24-20/h13-14,23H,3-12H2,1-2H3,(H,21,22)/t13-,14-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

BRTPCGPOJBLZMP-ZFSQYJSHSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)([C@]5(C4)CO5)O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C5(C4)CO5)O)(C)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Steviol 16alpha,17 Epoxide

The formation of Steviol-16alpha,17-epoxide is a tale of transformation, driven by the enzymatic machinery of microorganisms and potentially occurring within the complex environment of the mammalian gut.

Enzymatic and Microbial Epoxidation Mechanisms from Steviol (B1681142)

The conversion of steviol to its 16alpha,17-epoxide is primarily attributed to the action of microbial enzymes, particularly cytochrome P450 (CYP) monooxygenases. These enzymes are renowned for their ability to catalyze a wide array of oxidative reactions, including the formation of epoxides from carbon-carbon double bonds. nih.govchemrxiv.org

While the specific enzymes responsible for this epoxidation in Stevia rebaudiana have not been definitively identified, the broader family of CYP enzymes provides a clear mechanistic framework. The reaction involves the activation of molecular oxygen by the heme iron center of the enzyme, which then facilitates the transfer of an oxygen atom to the 16,17-exocyclic double bond of the steviol molecule. chemrxiv.org

Studies on the metabolism of steviol in mammalian systems have also pointed to epoxidation as a significant metabolic route. inchem.org Furthermore, research on related plant species has identified CYP enzymes with the capability to perform similar reactions. For instance, a member of the CYP714 family in rice, CYP714D1, is known to epoxidize the 16,17-double bond of gibberellins (B7789140), which are structurally analogous to steviol. nih.govportlandpress.com Another enzyme from this family, CYP714A2, can produce a 16α,17-dihydroxy derivative from ent-kaurenoic acid, a precursor to steviol, a reaction that is likely to proceed through an epoxide intermediate. nih.gov

The biotransformation of this compound has been further studied using various microorganisms, which possess the enzymatic capacity to metabolize this compound into a variety of hydroxylated and rearranged products. This underscores the existence of a diverse enzymatic toolkit in the microbial world capable of acting upon the epoxide ring. nih.govacs.orgnih.gov

Table 1: Microbial Transformation of this compound

| Microorganism | Resulting Metabolites | Reference |

| Streptomyces griseus | ent-beyerane and ent-kaurane metabolites | acs.org |

| Cunninghamella bainieri | ent-beyerane and ent-kaurane metabolites | acs.org |

| Mucor recurvatus | Hydroxylated and rearranged kaurane (B74193) derivatives | nih.gov |

Intestinal Microflora-Mediated Transformations of Stevioside (B1681144) and Steviol

In the human digestive tract, the journey of steviol glycosides, such as stevioside and rebaudioside A, culminates in the production of steviol. These complex glycosides pass through the upper gastrointestinal tract largely intact. purecircle.com Upon reaching the colon, the resident microflora, particularly bacteria from the Bacteroides group, efficiently hydrolyze the glycosidic bonds, stripping away the sugar moieties and liberating the aglycone, steviol. nih.govnih.gov

Numerous studies have confirmed that steviol is the principal and ultimate metabolite absorbed from the gut following the consumption of various steviol glycosides. nih.govnih.govlongdom.org While one older study suggested that the microflora from mouse cecal contents and human feces could transiently produce Steviol-16,17α-epoxide from stevioside, which was then converted back to steviol, more recent and comprehensive investigations have consistently identified steviol as the sole final product of microbial metabolism in the human intestine.

Potential Role of this compound in Plant Metabolism

The biosynthesis of steviol itself represents a diversion from a critical pathway in plant development: the production of gibberellins. The formation of this compound may represent a further regulatory step within this intricate metabolic network.

Intermediacy in Gibberellin Biosynthesis Pathways

Gibberellins are a class of plant hormones that regulate various aspects of growth and development. The biosynthetic pathway of gibberellins shares its early precursors with that of steviol, branching off from the diterpene ent-kaurenoic acid. mdpi.com

Evidence suggests that the epoxidation of the 16,17-double bond can serve as a deactivation mechanism for gibberellin precursors. In rice, the enzyme CYP714D1, encoded by the EUI (ELONGATED UPPERMOST INTERNODE) gene, has been shown to convert active gibberellin precursors into their corresponding 16α,17-epoxides, thereby rendering them inactive. nih.govportlandpress.com Overexpression of this enzyme leads to a dwarf phenotype due to reduced levels of active gibberellins. portlandpress.com

Given the structural similarity between steviol and gibberellin precursors, it is plausible that the formation of this compound in Stevia rebaudiana could serve a similar regulatory function, shunting intermediates away from the main gibberellin biosynthetic pathway. However, the direct role of this compound as an intermediate in the primary gibberellin pathway has not been established.

Metabolic Branch Points and Pathway Divergence within Diterpenoid Biosynthesis

The biosynthesis of diterpenoids in plants is characterized by a series of metabolic branch points where the pathway can diverge to produce a wide array of compounds with different biological functions. The pathway leading to steviol is a prime example of such a divergence from the central gibberellin pathway.

The conversion of ent-kaurene (B36324) to steviol involves two key cytochrome P450 enzymes: kaurene oxidase (KO) and kaurenoic acid 13-hydroxylase (KAH). nih.gov These enzymes direct the pathway towards the production of steviol glycosides.

The potential epoxidation of steviol to form this compound represents another potential branch point. As discussed, different members of the CYP714 enzyme family can direct the metabolic flow towards either active gibberellins or their inactive epoxides. nih.govportlandpress.com This enzymatic control allows the plant to finely regulate the balance between growth-promoting hormones and other specialized metabolites like steviol glycosides. The formation of the epoxide could therefore be a mechanism to modulate the levels of steviol or to channel metabolic intermediates towards other pathways.

Chemical Synthesis and Derivatization Strategies Centered on Steviol 16alpha,17 Epoxide

Preparation of Steviol-16alpha,17-epoxide from Steviol (B1681142) Derivatives

The synthesis of this compound is primarily achieved through the epoxidation of the exocyclic double bond of steviol precursors.

A common and effective method for preparing this compound involves the direct epoxidation of steviol methyl ester. mdpi.com This transformation can be efficiently carried out using an oxidizing agent in the presence of a transition metal catalyst. mdpi.com

Research has demonstrated the successful epoxidation of steviol methyl ester using tert-butyl hydroperoxide (t-BuOOH) as the oxidant and vanadyl acetylacetonate (B107027) (VO(acac)₂) as the catalyst. mdpi.comresearchgate.net This reaction is typically performed in an anhydrous solvent like toluene. The process begins at a reduced temperature (0 °C) and is then allowed to proceed at room temperature. researchgate.net The progress of the reaction can be visually monitored, as the vanadium catalyst causes the solution to change color from deep red to amber as the vanadium cycles between its +IV and +V oxidation states. researchgate.net This method provides the desired this compound in good yield. researchgate.net

| Reactant | Catalyst | Oxidant | Solvent | Conditions | Yield | Reference |

| Steviol methyl ester | VO(acac)₂ | t-BuOOH | Anhydrous Toluene | 30 min at 0 °C, then 1 h at 25 °C | 72% | researchgate.net |

An alternative synthetic pathway to related structures involves the formation of a spiro-epoxide intermediate derived from an allylic diol of steviol. researchgate.net This multi-step process provides access to a different class of epoxide derivatives. The key intermediate, a spiro-epoxide, is prepared from the methyl ester of the allylic diol, which itself is derived from steviol. researchgate.netresearchgate.net This spiro-epoxide serves as a precursor for generating a library of aminotriols through subsequent ring-opening reactions. researchgate.net

Further Derivatization of this compound

The reactivity of the epoxide ring in this compound makes it a valuable starting material for synthesizing more complex molecules, including aminoalcohols and heterocyclic systems, and for inducing significant skeletal changes.

This compound and its isomers are key precursors for the stereoselective synthesis of diterpene-type aminoalcohols. One prominent strategy does not involve a direct nucleophilic attack on the epoxide, but rather uses the epoxide as a latent functional group that facilitates a rearrangement to a β-keto alcohol. mdpi.comnoaa.gov This intermediate is then converted to an oxime, which undergoes Raney-nickel-catalyzed hydrogenation to form primary aminoalcohols. mdpi.comnoaa.gov A variety of N-substituted aminoalcohols can then be synthesized from these primary amines via Schiff base formation and subsequent reduction. mdpi.comnoaa.gov

In a more direct approach, related spiro-epoxides derived from steviol's allylic diol can be opened by primary and secondary amines, providing a versatile library of aminotriols. researchgate.net Furthermore, regioisomers of these aminoalcohols have been prepared from the mesylate of the β-keto alcohols, where a hydroxyl-azide is formed and subsequently reduced via palladium-catalyzed hydrogenation to the primary aminoalcohol. mdpi.comnoaa.gov

| Starting Material | Key Intermediate(s) | Key Reactions | Product Class | Reference |

| This compound | β-Keto alcohol, Oxime | Wagner-Meerwein Rearrangement, Oximation, Hydrogenation | 1,3-Aminoalcohols | noaa.gov, mdpi.com |

| Spiro-epoxide from Steviol Allylic Diol | Aminotriol | Epoxide Ring Opening with Amines | Aminotriols | researchgate.net |

| β-Keto alcohol Mesylate | Hydroxyl-azide | Azide Formation, Hydrogenation | 1,3-Aminoalcohol Regioisomers | noaa.gov, mdpi.com |

The functional groups installed through the derivatization of this compound can be used to construct heterocyclic systems. For example, an N,O-heterocyclic compound was synthesized in a regioselective reaction starting from a primary aminotriol, which itself was generated from a steviol-derived spiro-epoxide. researchgate.net

Additionally, the synthesis of 1,2,3-triazole derivatives has been achieved. mdpi.com This involves converting a hydroxyl group (derived from the epoxide) into an azide, which then participates in a click reaction to form the triazole ring, a type of N-heterocycle. mdpi.com

One of the most significant reactions of this compound is the Wagner–Meerwein rearrangement, which results in a fundamental change of the carbon skeleton from an ent-kaurane to an ent-beyerane structure. researchgate.netpleiades.online This rearrangement can be initiated by treatment with a Lewis acid, such as boron trifluoride–diethyl ether complex (BF₃·Et₂O), in an anhydrous solvent. researchgate.netresearchgate.netpleiades.online The reaction proceeds readily at room temperature, yielding the rearranged product. researchgate.net This transformation has also been observed to occur in an alkaline medium. researchgate.netpleiades.online

The proposed mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which facilitates the opening of the oxirane ring. researchgate.net This is followed by the migration of the C-12/C-13 bond to C-16, leading to the formation of the new ent-beyerane skeleton and resulting in a β-keto alcohol. researchgate.netnoaa.gov The presence of the C-13 hydroxyl group in steviol is crucial for this specific rearrangement pathway. hebmu.edu.cn

Microbial and Enzymatic Biotransformations of Steviol 16alpha,17 Epoxide

Fungal Biotransformation Systems

Fungi are well-documented for their extensive metabolic capabilities, particularly in the hydroxylation and modification of terpenoid skeletons. Species from the genera Mucor and Cunninghamella have been effectively employed in the biotransformation of Steviol-16alpha,17-epoxide.

Incubation of this compound with Mucor recurvatus MR 36 has been shown to yield a variety of transformed products. nih.govairitilibrary.com Preparative-scale fermentation of the substrate led to the isolation and characterization of several metabolites, demonstrating the fungus's capacity for hydroxylation, acetylation, and rearrangement of the parent molecule. nih.gov

Key metabolites identified from the biotransformation by M. recurvatus include both known and new compounds. nih.gov The process yielded previously identified molecules such as ent-13,16β,17-trihydroxykauran-19-oic acid, ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid, ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid, and ent-7α,17-dihydroxy-16-ketobeyeran-19-oic acid. nih.gov Furthermore, three new metabolites were elucidated: ent-13,16β-dihydroxykauran-17-acetoxy-19-oic acid, ent-11β,13-dihydroxy-16β,17-epoxykauran-19-oic acid, and ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid. nih.gov The formation of these products highlights the diverse enzymatic pathways within M. recurvatus, capable of epoxide ring-opening, hydroxylation at various positions, and acetylation.

| Compound Name | Structural Skeleton | Type of Modification |

|---|---|---|

| ent-13,16β,17-trihydroxykauran-19-oic acid | ent-kaurane | Epoxide hydrolysis |

| ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid | ent-kaurane | Hydroxylation, Epoxide hydrolysis |

| ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid | ent-beyerane | Rearrangement, Hydroxylation |

| ent-7α,17-dihydroxy-16-ketobeyeran-19-oic acid | ent-beyerane | Rearrangement, Hydroxylation |

| ent-13,16β-dihydroxykauran-17-acetoxy-19-oic acid | ent-kaurane | Acetylation |

| ent-11β,13-dihydroxy-16β,17-epoxykauran-19-oic acid | ent-kaurane | Hydroxylation |

| ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid | ent-kaurane | Hydroxylation, Epoxide hydrolysis |

The fungus Cunninghamella bainieri ATCC 9244 is another effective biocatalyst for the transformation of this compound. acs.orgnih.gov Studies have shown that this microorganism produces a distinct profile of metabolites, primarily involving rearrangements of the ent-kaurane skeleton to an ent-beyerane skeleton, alongside various hydroxylations. airitilibrary.comacs.orgnih.gov

The biotransformation with C. bainieri yielded several novel compounds. acs.orgnih.gov These include new ent-beyerane metabolites such as ent-9α,17-dihydroxy-16-ketobeyeran-19-oic acid and ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid. acs.orgnih.gov Additionally, new ent-kaurane metabolites like ent-9α,13-dihydroxy-16β,17-epoxykauran-19-oic acid were also isolated. acs.orgnih.gov The formation of these products demonstrates the presence of potent enzymatic systems capable of inducing significant structural changes, including Wagner-Meerwein type rearrangements, which are characteristic of diterpene metabolism in certain fungi.

Bacterial Biotransformation Systems

Bacteria also represent a rich source of biocatalysts for modifying complex natural products. The actinomycete Streptomyces griseus has been a key focus in the study of this compound bioconversion.

Screening of various microorganisms identified Streptomyces griseus ATCC 10137 as a particularly effective agent for transforming this compound into multiple metabolites. acs.orgnih.gov Incubation of the substrate with this bacterium resulted in the isolation of a complex mixture of products, including both novel and previously reported compounds. acs.orgnih.gov

The biotransformation yielded a series of hydroxylated and rearranged products. acs.orgnih.gov Among the metabolites were eight new ent-beyerane derivatives and four new ent-kaurane derivatives. nih.gov Specifically, incubation of this compound with S. griseus led to the isolation of metabolites such as ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid and the known compound ent-17-hydroxy-16-ketobeyeran-19-oic acid. acs.orgnih.gov This demonstrates the bacterium's ability to perform epoxide hydrolysis, hydroxylation, and skeletal rearrangement.

Beyond single-organism transformations, microbial consortia found in natural environments like soil play a crucial role in the metabolism of complex organic molecules, including diterpenes. Research on soil bacteria from a Stevia plantation has revealed the degradation pathway of steviol (B1681142) glycosides. nih.gov In these studies, a bacterial consortium was isolated that first converted the glycosides into the aglycone steviol. nih.gov

Upon prolonged incubation, this consortium further degraded steviol into previously unknown compounds. nih.gov Two of these degradation products were identified as a tricyclic ketone and its corresponding alcohol, which were named monicanone and monicanol, respectively. nih.gov This indicates that microbial communities possess the enzymatic capacity to cleave the tetracyclic ring system of the parent diterpene, a more profound structural modification than the functional group interconversions typically observed with single microbial cultures. Such consortia offer a promising avenue for discovering novel enzymatic pathways and generating unique chemical scaffolds from diterpenoid precursors. nih.gov

Characterization of Biotransformation Products

The biotransformation of this compound by Cunninghamella bainieri and Streptomyces griseus has led to the isolation of numerous metabolites. acs.orgnih.gov In one comprehensive study, a total of twelve new compounds were identified: eight ent-beyerane metabolites and four ent-kaurane metabolites, alongside two previously known compounds. nih.gov The structures of all isolated products were rigorously characterized using spectroscopic methods, including Infrared (IR) spectroscopy, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) data analysis. acs.orgnih.gov

| Compound Name | Structural Skeleton | Producing Microorganism(s) |

|---|---|---|

| ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid | ent-kaurane | S. griseus |

| ent-17-hydroxy-16-ketobeyeran-19-oic acid | ent-beyerane | S. griseus |

| ent-9α,13-dihydroxy-16β,17-epoxykauran-19-oic acid | ent-kaurane | C. bainieri |

| ent-9α,17-dihydroxy-16-ketobeyeran-19-oic acid | ent-beyerane | C. bainieri |

| ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid | ent-beyerane | C. bainieri |

Formation of Novel ent-Kaurane Metabolites via Microbial Hydroxylation

Microbial fermentation of this compound has been shown to yield several new hydroxylated ent-kaurane derivatives. The introduction of hydroxyl groups at various positions on the kaurane (B74193) skeleton is a common biotransformation reaction. For instance, incubation with Streptomyces griseus and Cunninghamella bainieri has resulted in the isolation of new ent-kaurane metabolites. nih.govacs.org Specifically, four novel ent-kaurane metabolites were identified from these microbial transformations. nih.govacs.org

One such metabolite, ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid, was formed through this process. nih.govacs.org Another identified metabolite was ent-9α,13-dihydroxy-16β,17-epoxykauran-19-oic acid. nih.govacs.org The preparative-scale fermentation of this compound with Mucor recurvatus also yielded new ent-kaurane derivatives, including ent-11β,13-dihydroxy-16β,17-epoxykauran-19-oic acid and ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid. nih.gov

These microbial hydroxylations demonstrate the potential to generate novel, structurally diverse diterpenoids from a steviol-derived substrate.

Table 1: Novel ent-Kaurane Metabolites from Microbial Biotransformation of this compound

| Metabolite Name | Transforming Microorganism(s) |

|---|---|

| ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid | Streptomyces griseus, Cunninghamella bainieri |

| ent-9α,13-dihydroxy-16β,17-epoxykauran-19-oic acid | Streptomyces griseus, Cunninghamella bainieri |

| ent-11β,13-dihydroxy-16β,17-epoxykauran-19-oic acid | Mucor recurvatus |

| ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid | Mucor recurvatus |

Production of Novel ent-Beyerane Metabolites through Microbial Rearrangements

A significant outcome of the microbial transformation of this compound is the rearrangement of the ent-kaurane skeleton into the ent-beyerane framework. This skeletal rearrangement is a noteworthy discovery in the microbial metabolism of diterpenes. airitilibrary.com The transformation of this compound by Streptomyces griseus and Cunninghamella bainieri produced eight new ent-beyerane metabolites. nih.govacs.org

Among the identified metabolites are compounds such as ent-17-hydroxy-16-ketobeyeran-19-oic acid, ent-9α,17-dihydroxy-16-ketobeyeran-19-oic acid, and ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid. nih.govacs.org Further studies with Mucor recurvatus also led to the isolation of ent-beyerane derivatives, including ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid and ent-7α,17-dihydroxy-16-ketobeyeran-19-oic acid. nih.gov This indicates that different microorganisms can catalyze the rearrangement and subsequent functionalization of the resulting ent-beyerane structure.

Table 2: Novel ent-Beyerane Metabolites from Microbial Biotransformation of this compound

| Metabolite Name | Transforming Microorganism(s) |

|---|---|

| ent-17-hydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus, Cunninghamella bainieri |

| ent-9α,17-dihydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus, Cunninghamella bainieri |

| ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus, Cunninghamella bainieri, Mucor recurvatus |

| ent-7α,17-dihydroxy-16-ketobeyeran-19-oic acid | Mucor recurvatus |

| ent-2α,17-dihydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus |

| ent-12α,17-dihydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus |

| ent-12β,17-dihydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus |

| ent-14α,17-dihydroxy-16-ketobeyeran-19-oic acid | Streptomyces griseus |

Identification of Enzymatic Hydroxylation and Oxidation Processes at Specific Positions (e.g., C-1, C-7, C-9, C-11, C-13)

Detailed structural analysis of the metabolites formed from this compound has pinpointed specific sites of enzymatic action. Hydroxylation, a key reaction in modifying the biological activity and chemical properties of diterpenoids, has been observed at multiple carbon positions.

The biotransformation by Cunninghamella bainieri demonstrated regiospecific hydroxylation at the C-9 position. airitilibrary.com Similarly, hydroxyl groups were introduced at C-11 and C-13, leading to metabolites like ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid. nih.govacs.org The microorganism Mucor recurvatus also showed the ability to hydroxylate at the C-11 position. nih.gov

Hydroxylation has also been identified at C-1 and C-7. For example, ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid and ent-7α,17-dihydroxy-16-ketobeyeran-19-oic acid were produced through microbial transformation. nih.gov These findings highlight the diverse catalytic capabilities of microbial enzymes in functionalizing the complex tetracyclic structure of steviol derivatives.

Mechanistic Aspects of Microbial Diterpene Transformations Mediated by Cytochrome P450 Enzymes

The observed hydroxylations and skeletal rearrangements in the biotransformation of diterpenes like this compound are characteristic of reactions catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes play a crucial role in the metabolism of a wide range of organic compounds, including environmental pollutants and complex natural products. mdpi.com In plants, CYPs are fundamental in diversifying the structures of diterpenes by introducing hydroxyl groups, performing sequential oxidations, and catalyzing ring rearrangements. nih.govresearchgate.net

The mechanism of CYP-mediated reactions generally involves the activation of molecular oxygen. The enzyme's active site, containing a heme cofactor, binds the substrate and oxygen. Through a series of electron transfer steps, a highly reactive iron-oxo species is formed, which is capable of inserting an oxygen atom into a C-H bond, resulting in hydroxylation. nih.gov This process is highly regio- and stereospecific, explaining the formation of specific hydroxylated metabolites observed in the microbial transformations of this compound.

The skeletal rearrangement from the ent-kaurane to the ent-beyerane framework is also a plausible outcome of CYP catalysis. Such rearrangements can be initiated by the formation of a carbocation intermediate following an oxidation event, which then triggers a cascade of bond migrations to yield a thermodynamically more stable scaffold. nih.gov The biosynthesis of steviol itself involves CYPs, such as kaurene oxidase (KO) and kaurenoic acid hydroxylase (KAH), which perform successive oxidations on the ent-kaurane skeleton. nih.gov It is therefore highly probable that microbial CYPs with similar catalytic functions are responsible for the further metabolism of this compound, leading to the observed diversity of hydroxylated and rearranged products.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid |

| ent-9α,13-dihydroxy-16β,17-epoxykauran-19-oic acid |

| ent-11β,13-dihydroxy-16β,17-epoxykauran-19-oic acid |

| ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid |

| ent-13,16β-dihydroxykauran-17-acetoxy-19-oic acid |

| ent-17-hydroxy-16-ketobeyeran-19-oic acid |

| ent-9α,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-7α,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-2α,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-12α,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-12β,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-14α,17-dihydroxy-16-ketobeyeran-19-oic acid |

| ent-7β,17-dihydroxy-16-ketobeyeran-19-oic acid |

| Steviol |

| Kaurene |

Structure Activity Relationship Sar Studies of Steviol 16alpha,17 Epoxide Derivatives

Impact of Structural Modifications on Derivative Bioactivity Profiles

The biological activity of derivatives of steviol-16alpha,17-epoxide is highly dependent on their three-dimensional structure and the specific placement of functional groups. Modifications to the molecule's stereochemistry and the regioisomeric position of substituents have been shown to significantly alter their effects.

Stereochemistry plays a crucial role in the biological activity of many compounds, as molecular targets like enzymes and receptors are often chiral. In the context of steviol-derived aminoalcohols synthesized from this compound, studies have indicated that the stereochemistry of an introduced nitrogen-containing group may not have a substantial impact on certain activities, such as antiproliferative effects nih.gov. For instance, when comparing pairs of stereoisomeric aminoalcohols, their growth-inhibitory actions were found to be similar nih.gov. This suggests that for this particular class of derivatives and the tested activity, the specific spatial orientation of the amino function is not a primary determinant of efficacy.

The placement of functional groups on the steviol (B1681142) backbone, known as regioisomerism, has a profound influence on bioactivity. Research on steviol-derived 1,3-aminoalcohols has demonstrated significant differences in antiproliferative activity between regioisomers nih.gov. A key finding was that the method of linking an aromatic substituent to the diterpene core was critical. Molecules where the aromatic group was connected via a methylene (B1212753) linker generally exhibited higher antiproliferative activity than their counterparts where the aromatic ring was directly attached nih.gov.

Furthermore, in a series of synthesized aminoalcohols, a regioisomeric analogue with a primary amino function demonstrated greater activity, particularly against MCF-7 cancer cells, compared to its counterparts nih.gov. This highlights that even subtle changes in the position of a functional group can lead to significant variations in biological effect, underscoring the importance of precise structural control in drug design.

Functionalization of the Epoxide Ring and its Derivatives

The epoxide ring is a highly reactive functional group due to its inherent ring strain, making it a key site for introducing molecular diversity. Opening this ring allows for the creation of a wide array of derivatives with new functionalities and potentially altered biological properties.

The ring-opening of the 16α,17-epoxide is a pivotal step in creating novel steviol derivatives. This reaction can be achieved using various nucleophiles, leading to 1,2-difunctionalized products nih.gov. For example, the synthesis of novel diterpene-type 1,3-aminoalcohols has been accomplished from natural stevioside (B1681144), using the epoxide as a key intermediate nih.gov. The subsequent modification of these ring-opened products can further enhance or alter their biological profiles.

Studies have shown that attaching an aromatic substituent to the diterpene core after epoxide opening increases the biological effect compared to derivatives with only a primary amino function nih.gov. However, compounds that retained an azido (B1232118) function, an intermediate in the synthesis of some aminoalcohols, did not exhibit substantial biological action nih.gov. This indicates that the nature of the functional group introduced via the epoxide ring opening is a critical determinant of the final compound's bioactivity.

Investigation of Specific Metabolites from Biotransformation and their Biological Activities

Biotransformation, using microorganisms to metabolize a parent compound, is a powerful tool for generating novel derivatives that may be difficult to synthesize through conventional chemistry. This process often introduces hydroxyl and other oxidized functional groups at various positions on the molecule.

The microbial transformation of this compound has been investigated using various microorganisms, such as Streptomyces griseus, Cunninghamella bainieri, and Mucor recurvatus, yielding a diverse array of hydroxylated and oxidized metabolites nih.govacs.orgnih.gov. These biotransformations can lead to compounds with rearranged skeletons, such as ent-beyerane structures, alongside modified ent-kaurane derivatives nih.govacs.org.

The resulting metabolites have been screened for biological activity. In one study, a glucocorticoid response element (GRE)-mediated luciferase reporter assay was used to evaluate several metabolites. The parent compound, this compound, along with several of its hydroxylated and oxidized biotransformation products, showed significant effects in this assay nih.govacs.org. Specifically, metabolites such as ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid, ent-17-hydroxy-16-ketobeyeran-19-oic acid, and various dihydroxy-ketobeyeran derivatives demonstrated notable activity nih.govacs.org.

Another study focused on the antihyperglycemic effects of metabolites produced from the microbial metabolism of steviol. While this study primarily focused on steviol, it noted that preparative-scale fermentation of this compound could yield significant quantities of certain hydroxylated derivatives for future biological study nih.gov. These findings demonstrate that biotransformation is a viable strategy for producing structurally diverse and biologically active derivatives of this compound.

Data Tables

Table 1: Biological Activity of this compound and its Biotransformation Metabolites

| Compound Name | Parent Compound | Biotransformation Organism | Biological Activity Noted |

| ent-11α,13,16α,17-tetrahydroxykauran-19-oic acid | This compound | S. griseus / C. bainieri | Significant effect in GRE-luciferase assay nih.govacs.org |

| ent-17-hydroxy-16-ketobeyeran-19-oic acid | This compound | S. griseus / C. bainieri | Significant effect in GRE-luciferase assay nih.govacs.org |

| ent-9α,13-dihydroxy-16β,17-epoxykauran-19-oic acid | This compound | S. griseus / C. bainieri | Significant effect in GRE-luciferase assay nih.govacs.org |

| ent-9α,17-dihydroxy-16-ketobeyeran-19-oic acid | This compound | S. griseus / C. bainieri | Significant effect in GRE-luciferase assay nih.govacs.org |

| ent-1β,17-dihydroxy-16-ketobeyeran-19-oic acid | This compound | S. griseus / C. bainieri | Significant effect in GRE-luciferase assay nih.govacs.org |

| ent-11β,13-dihydroxy-16β,17-epoxykauran-19-oic acid | This compound | Mucor recurvatus | Identified as a new metabolite nih.gov |

| ent-11β,13,16β,17-tetrahydroxykauran-19-oic acid | This compound | Mucor recurvatus | Identified as a new metabolite nih.gov |

Analytical and Spectroscopic Characterization of Steviol 16alpha,17 Epoxide and Its Metabolites/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of steviol-16alpha,17-epoxide. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships of atoms within the molecule.

The structural backbone of this compound is mapped out using a combination of NMR experiments. 1D spectra, ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups, the protons of the tetracyclic skeleton, and notably, the protons on the epoxide ring, which typically resonate in a distinct upfield region (approximately 2.5-3.5 ppm).

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. It is instrumental in tracing the spin systems within the individual rings of the diterpene framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the different spin systems and for assigning quaternary carbons, such as those at the ring junctions and the C-16 carbon of the epoxide.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry of the molecule, including the relative orientation of substituents and the alpha-configuration of the epoxide ring.

The collective data from these experiments allow for the complete and unambiguous assignment of the molecular structure of this compound. nih.gov

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Technique | Correlation Type | Information Provided | Key Expected Correlations |

|---|---|---|---|

| COSY | ¹H-¹H | Identifies protons on adjacent carbons (J-coupling). | Correlations between protons within each of the four rings of the steviol (B1681142) skeleton. |

| HSQC | ¹H-¹³C (1-bond) | Connects protons to the carbons they are directly attached to. | Direct correlation of each proton signal to its corresponding carbon signal. |

| HMBC | ¹H-¹³C (2-3 bonds) | Connects proton and carbon atoms over multiple bonds, establishing connectivity between functional groups and quaternary carbons. | Protons at C-15 correlating to C-16 and C-17; Methyl protons (H-18, H-20) correlating to adjacent quaternary carbons. |

| NOESY | ¹H-¹H (space) | Identifies protons that are physically close, revealing stereochemical relationships. | Spatial correlations confirming the alpha orientation of the epoxide ring relative to other protons on the D-ring. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique molecular formula from the measured exact mass.

For this compound (molecular formula C₂₀H₃₀O₄), HRMS analysis would be expected to yield an experimental mass that corresponds very closely to the calculated theoretical mass. This technique definitively confirms the elemental composition and rules out other potential formulas that might have the same nominal mass. Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) have been successfully used to characterize metabolites of this compound. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀O₄ |

| Nominal Mass | 334 |

| Calculated Monoisotopic Mass | 334.21441 u |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z (Positive Mode) | 335.22169 |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z (Negative Mode) | 333.20713 |

Chromatographic Methods for Separation and Quantification of the Compound and its Metabolites

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound, particularly from complex biological matrices or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of steviol and its metabolites. A specific analytical method has been developed for the separation and quantification of stevioside (B1681144) metabolites, including this compound. This method typically employs a reversed-phase C18 column with a gradient elution system, commonly using a mixture of acetonitrile (B52724) and water. This setup allows for the effective separation of metabolites with varying polarities.

The applicability of such methods has been demonstrated in the detection and separation of stevioside and its metabolites in various biological samples. For the isolation of larger quantities of the compound for further study, analytical HPLC methods can be scaled up to preparative HPLC. This involves using larger columns and higher flow rates to purify milligrams to grams of the target compound.

Table 3: Representative HPLC Parameters for the Analysis of Steviol Metabolites

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 Nova-Pack, or equivalent octadecylsilane (B103800) (ODS) column |

| Mobile Phase | Gradient elution with an acetonitrile/water mixture |

| Detection | UV detector (typically at ~210 nm) or Mass Spectrometry (LC-MS) |

| Application | Separation and quantification of stevioside and its metabolites, including this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. For this compound, the IR spectrum would confirm the presence of key structural features.

The most diagnostic absorptions would include:

A broad band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group.

A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions in the 1250-800 cm⁻¹ region associated with the C-O stretching vibrations of the epoxide ring and the hydroxyl group. The asymmetric C-O-C stretch of the epoxide ring is a particularly characteristic band.

Multiple peaks in the 3000-2850 cm⁻¹ region due to C-H stretching of the alkane backbone.

This technique was utilized in the characterization of various metabolites derived from the microbial transformation of this compound, confirming its utility in identifying key functional moieties within this class of compounds. nih.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300-2500 | Carboxylic Acid | O-H Stretch (broad) |

| ~2950-2850 | Alkane | C-H Stretch |

| ~1700 | Carboxylic Acid | C=O Stretch (strong) |

| ~1250 | Epoxide | C-O-C Asymmetric Stretch |

Future Directions in Steviol 16alpha,17 Epoxide Research

Advancements in Stereoselective Synthetic Methodologies for Novel Derivatives

The development of novel derivatives of Steviol-16alpha,17-epoxide with enhanced or new biological activities is a promising area of research. Future efforts will likely focus on advancing stereoselective synthetic methodologies to achieve precise control over the three-dimensional arrangement of atoms in these new molecules. Building upon existing methods for the synthesis of steviol-based compounds, such as the use of chiral catalysts and auxiliaries, researchers can explore new strategies to introduce functional groups at specific positions on the this compound scaffold.

One approach involves the stereoselective opening of the epoxide ring, a reaction that can lead to a variety of functionalized derivatives. mdpi.com The choice of nucleophile and reaction conditions can be tailored to produce a range of regio- and stereoisomers with distinct properties. For instance, the Wagner-Meerwein rearrangement of the epoxide derived from steviol (B1681142) methyl ester has been utilized to prepare key intermediates for the synthesis of novel diterpene-type 1,3-aminoalcohols. nih.gov Future research could explore a wider array of nucleophiles and catalytic systems to expand the library of accessible derivatives.

Furthermore, advancements in biocatalysis, employing enzymes or whole microorganisms, offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes such as lipases, proteases, and oxidoreductases could enable the stereoselective modification of this compound under mild conditions, leading to the formation of unique and potentially bioactive compounds.

A summary of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Outcome |

| Catalytic Epoxide Ring Opening | Utilization of chiral catalysts to control the stereochemistry of the ring-opening reaction with various nucleophiles. | A diverse library of functionalized this compound derivatives with defined stereochemistry. |

| Biocatalytic Transformations | Employment of enzymes (e.g., lipases, oxidoreductases) or whole microorganisms for stereoselective modifications. | Novel derivatives produced under environmentally friendly conditions with high selectivity. |

| Rearrangement Reactions | Controlled acid-catalyzed rearrangements of the epoxide to access different carbon skeletons. | Isosteviol-type derivatives and other rearranged structures with potentially new biological activities. |

| Combination with other Methodologies | Integrating stereoselective synthesis with techniques like click chemistry to attach diverse molecular fragments. | Hybrid molecules with dual or enhanced functionalities. |

Exploration of Undiscovered Biotransformation Pathways and Novel Microorganisms

The biotransformation of this compound using microorganisms presents a powerful tool for generating novel derivatives with diverse chemical structures and biological activities. nih.govacs.org Future research in this area will focus on the exploration of undiscovered biotransformation pathways and the identification of novel microorganisms capable of metabolizing this epoxide.

Screening of diverse microbial sources, including bacteria, fungi, and actinomycetes from various environmental niches, is expected to uncover new enzymatic capabilities for modifying the this compound molecule. These biotransformations can lead to a wide array of reactions, including hydroxylation, glycosylation, and rearrangements, resulting in the production of previously uncharacterized metabolites.

For example, the microbial transformation of this compound by Streptomyces griseus and Cunninghamella bainieri has been shown to yield a variety of new ent-beyerane and ent-kaurane metabolites. nih.gov A detailed investigation into the enzymatic machinery of these and other microorganisms could reveal novel enzymes with potential applications in biocatalysis.

The following table summarizes known microbial transformations of this compound and highlights potential areas for future discovery.

| Microorganism | Observed Transformation | Potential for Novel Discovery |

| Streptomyces griseus | Production of new ent-beyerane and ent-kaurane metabolites. nih.gov | Identification of novel hydroxylases and other modifying enzymes. |

| Cunninghamella bainieri | Generation of various hydroxylated and rearranged derivatives. nih.gov | Exploration of unique cytochrome P450 monooxygenases. |

| Other Fungi and Bacteria | Potential for a wide range of biotransformation reactions. | Discovery of novel enzymatic pathways for functionalization. |

Deeper Mechanistic Understanding of Enzyme-Substrate Interactions in Epoxidation and Biotransformation

A fundamental understanding of the mechanisms by which enzymes catalyze the epoxidation of steviol to form this compound and its subsequent biotransformation is crucial for the rational design of improved biocatalysts and novel derivatives. Future research will need to employ a combination of biochemical, biophysical, and computational techniques to elucidate these intricate enzyme-substrate interactions.

Key areas of investigation will include the identification and characterization of the specific enzymes responsible for these transformations, such as cytochrome P450 monooxygenases and epoxide hydrolases. Determining the three-dimensional structures of these enzymes, both in their free form and in complex with this compound or its precursors, will provide invaluable insights into the active site architecture and the key amino acid residues involved in substrate binding and catalysis.

Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in obtaining high-resolution structural information. This structural data, combined with kinetic studies and site-directed mutagenesis, will allow researchers to map the active site and understand the molecular basis for the observed regio- and stereoselectivity of the enzymatic reactions.

Application of Computational Chemistry Approaches in Structure-Activity Relationship Prediction and Elucidation

Computational chemistry offers a powerful and efficient means to accelerate the discovery and development of novel this compound derivatives with desired biological activities. Future research will increasingly rely on computational approaches to predict structure-activity relationships (SAR) and elucidate the molecular basis of their biological effects.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of new derivatives with improved potency and selectivity. For instance, a QSAR study on isosteviol (B191626) derivatives has already demonstrated the potential of this approach in identifying key molecular descriptors for biological activity. nih.gov

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound and its derivatives to their biological targets. These techniques can be used to predict the binding affinity and orientation of the ligands within the active site of a protein, helping to explain the observed SAR and to design new molecules with enhanced binding properties.

The integration of these computational approaches will enable a more rational and targeted approach to the design and synthesis of novel this compound derivatives with tailored biological activities, ultimately accelerating the pace of discovery in this exciting field of research. A study on the sweet taste properties of steviol glycosides highlighted the importance of the C16-C17 methylene (B1212753) double bond, a feature modified in this compound, indicating the potential for significant changes in biological activity with modifications at this position. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing microbial transformation products of steviol-16alpha,17-epoxide?

- Methodological Answer : Use microbial strains such as Streptomyces griseus ATCC 10137 or Cunninghamella bainieri ATCC 9244 for biotransformation. Post-incubation, extract metabolites using solvent partitioning (e.g., ethyl acetate), followed by chromatographic separation (e.g., silica gel column chromatography). Structural elucidation requires IR spectroscopy, HRFABMS for molecular weight determination, and 1D/2D NMR (e.g., H, C, COSY, HMBC) to confirm stereochemistry and functional groups .

Q. How can researchers assess the mutagenic potential of this compound and its derivatives?

- Methodological Answer : Employ the Ames test (e.g., Salmonella typhimurium strain TM677) with metabolic activation using liver S9 fractions from Aroclor 1254-pretreated rats. Include negative controls (e.g., unmetabolized steviol) and positive controls (e.g., known mutagens). Ensure NADPH is added to sustain cytochrome P450 activity. Structural analysis should focus on the 16,17-unsaturated bond and 13-hydroxy group, critical for mutagenicity .

Q. What in vitro assays are suitable for screening the glucocorticoid receptor (GR) activity of this compound derivatives?

- Methodological Answer : Use a GRE (glucocorticoid response element)-mediated luciferase reporter assay. Transfect cells (e.g., HEK293) with a GR-responsive luciferase construct and treat with test compounds. Compare activity to dexamethasone as a positive control. Include dose-response curves to determine EC values. Validate results with qPCR for GR target genes (e.g., FKBP5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data between this compound and its reduced derivatives?

- Methodological Answer : Perform comparative metabolic profiling using LC-HRMS to identify reactive metabolites. Use computational tools (e.g., molecular docking) to assess binding affinity of epoxide vs. dihydro derivatives to DNA or enzymes. Structural modifications (e.g., saturation of the 16,17 bond) reduce mutagenicity by preventing epoxide formation, as shown in dihydrosteviol A/B derivatives .

Q. What strategies optimize microbial strain selection for enhancing the yield of bioactive this compound metabolites?

- Methodological Answer : Screen fungal/bacterial strains (e.g., Aspergillus niger, Mucor recurvatus) for hydroxylation efficiency via small-scale fermentations. Use media optimization (e.g., carbon/nitrogen ratios) and co-factor supplementation (e.g., NADPH). Monitor biotransformation progress with TLC or HPLC. Strain engineering (e.g., CRISPR-Cas9) can upregulate cytochrome P450 enzymes for targeted modifications .

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in polyhydroxylated ent-kaurane derivatives?

- Methodological Answer : Synthesize or isolate derivatives with varying hydroxylation patterns (e.g., 9α, 13, or 17 positions). Test biological activities (e.g., antimicrobial, antitumor) using standardized assays (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity). Use multivariate statistical analysis (e.g., PCA) to correlate hydroxyl group positions with activity. Compare results to non-hydroxylated analogs .

Q. What analytical approaches are recommended for detecting low-abundance this compound metabolites in complex biological matrices?

- Methodological Answer : Employ UPLC-QTOF-MS/MS with targeted MRM (multiple reaction monitoring) for sensitivity. Use isotopic labeling (e.g., C-steviol) to track metabolite pathways. Validate with synthetic standards and fragmentation libraries (e.g., mzCloud). For tissue samples, optimize extraction protocols (e.g., SPE cartridges) to reduce matrix interference .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in detail, including microbial culture conditions, chromatography gradients, and instrument parameters. Deposit raw data (e.g., NMR spectra, HRMS files) in supplementary materials .

- Contradiction Analysis : Use systematic reviews to compare findings across studies. Highlight variables such as metabolic activation systems, strain specificity, or assay endpoints that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.